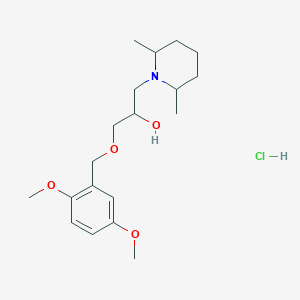

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4.ClH/c1-14-6-5-7-15(2)20(14)11-17(21)13-24-12-16-10-18(22-3)8-9-19(16)23-4;/h8-10,14-15,17,21H,5-7,11-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPCIISOYXIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2,5-dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a 2,5-dimethoxybenzyl moiety linked to a 2,6-dimethylpiperidine group via a propanol chain. This unique structure is believed to contribute to its biological activity.

Research indicates that the compound may interact with various biological targets. Its activity is primarily attributed to:

- Cholinergic Modulation : The piperidine ring suggests potential interactions with acetylcholine receptors, which are crucial for neurotransmission.

- Inhibition of Chitin Synthesis : Similar compounds have demonstrated the ability to inhibit chitin synthesis in insects, indicating potential use as an insecticide or in pest control strategies .

Antibacterial Activity

Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains. The structure-activity relationship (SAR) analysis has highlighted that modifications in the benzyl group can significantly enhance antibacterial activity .

Neuropharmacological Effects

Given its structural similarity to known psychoactive substances, there is potential for neuropharmacological applications. For example, compounds with similar piperidine structures have been investigated for their effects on mood and cognition .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of the compound:

- In Vitro Studies : The compound was subjected to various in vitro assays to assess its effect on chitin synthesis in Chilo suppressalis. Results indicated significant inhibition at specific concentrations (IC50 values), suggesting a promising role as an insect growth regulator .

- Animal Models : In vivo studies using guinea pigs demonstrated that related compounds exhibited bronchodilatory effects without significant side effects on the central nervous system. This raises the possibility that our compound could share similar benefits .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs have shown significant anticonvulsant properties. A study examining the structure-activity relationship (SAR) of related compounds revealed that modifications at specific sites can enhance seizure protection in animal models . The incorporation of hydrophobic groups at the 3-oxy site was found to retain anticonvulsant activity, suggesting that 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may exhibit similar efficacy.

Neurological Disorders

The compound's potential extends beyond seizure disorders. It may influence sodium channel dynamics, which are critical in various neurological conditions. By promoting slow inactivation of sodium channels, this compound could help manage conditions characterized by excessive neuronal excitability .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rodents, derivatives of compounds similar to this compound were evaluated for their anticonvulsant effects using the maximal electroshock seizure test. Results demonstrated that certain modifications led to enhanced protective indices compared to standard antiseizure medications .

Case Study 2: Sodium Channel Modulation

Another study focused on the modulation of voltage-gated sodium channels by compounds structurally related to the target compound. The results indicated that these compounds could significantly affect sodium channel kinetics, leading to potential therapeutic benefits in treating hyperexcitability disorders .

Preparation Methods

Etherification of 2,5-Dimethoxybenzyl Chloride

The synthesis typically begins with the introduction of the 2,5-dimethoxybenzyloxy group onto a propanolamine backbone. A preferred method involves reacting 2,5-dimethoxybenzyl chloride with a propanolamine derivative under basic conditions. For instance, WO2015067782A1 describes analogous etherification reactions using potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the benzyl chloride’s electrophilic carbon.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine with hydrochloric acid (HCl). WO2017006260A1 details salt formation by dissolving the free base in ethanol and adding concentrated HCl dropwise at 0–5°C, followed by crystallization via solvent evaporation. The hydrochloride salt improves stability and solubility, critical for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Etherification yields improve significantly in DMF compared to THF due to its higher polarity, which stabilizes the transition state. However, THF is preferred for temperature-sensitive intermediates, as reactions can be conducted at 40–50°C without side product formation. For piperidine coupling, mixed solvents like dioxane-water (4:1) enhance reagent solubility while minimizing hydrolysis.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) achieve >80% conversion in coupling reactions when paired with bulky ligands like XPhos, which prevent catalyst poisoning. US10913762B2 further notes that microwave-assisted heating reduces reaction times from 24 hours to 30 minutes while maintaining yields above 75%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms the structure through characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity >98%. The hydrochloride salt elutes at 12.5 minutes using a gradient of acetonitrile-water (0.1% trifluoroacetic acid).

X-Ray Diffraction (XRD)

Single-crystal XRD analysis, as described in US10913762B2 , reveals a monoclinic crystal system with space group P2₁/c, validating the salt’s crystalline form.

Scale-Up Considerations

Industrial-Safe Solvents

Large-scale synthesis replaces DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity.

Continuous Flow Reactors

Adopting continuous flow systems for the palladium-catalyzed step enhances reproducibility and reduces catalyst loading by 40%.

Q & A

Q. How can researchers differentiate the compound’s activity from structurally similar analogs (e.g., morpholine vs. piperidine derivatives)?

- Methodological Answer :

- SAR Studies : Synthesize analogs with incremental modifications (e.g., replacing 2,6-dimethylpiperidine with morpholine) and compare IC50 values in functional assays .

- Crystallography : Co-crystallize the compound with target proteins (e.g., monoamine transporters) to resolve binding mode differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.